4-[4-(Dimethylamino)styryl]pyridine

Catalog No.
S588929
CAS No.
889-36-1
M.F
C15H16N2
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Dimethylamino)styryl]pyridine

CAS Number

889-36-1

Product Name

4-[4-(Dimethylamino)styryl]pyridine

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+

InChI Key

LIXUVTQYCRSIET-ONEGZZNKSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2

Synonyms

4-(4-(dimethylamino)styryl)pyridine, DASP cpd

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2

4-[4-(Dimethylamino)styryl]pyridine, commonly referred to as DMASP, is an organic compound characterized by a pyridine ring substituted with a dimethylamino group and a styryl group. Its molecular formula is C${13}$H${14}$N$_{2}$, and it has a CAS number of 889-36-1. This compound exhibits unique photophysical properties, making it of significant interest in various scientific fields, particularly in photochemistry and materials science. DMASP is notable for its ability to undergo excited-state dynamics, which are crucial for its applications in fluorescence and photonic devices .

Synthesis and Characterization:

Photophysical Properties:

DASP exhibits interesting photophysical properties, including fluorescence and phosphorescence. Studies have investigated the photophysical properties of DASP in various solvents and environments, aiming to understand the factors influencing its excited state behavior.

Potential Applications:

Research suggests that DASP has potential applications in various fields due to its unique properties. Some potential applications include:

  • Lasers: DASP has been explored as a potential gain medium for organic lasers due to its efficient light emission properties.
  • Sensors: The photophysical properties of DASP make it a potential candidate for the development of chemical and biological sensors. []
  • Nonlinear Optics: DASP's ability to interact with light non-linearly makes it potentially useful in various nonlinear optical applications.
, most notably in the presence of electrophiles. For instance, it reacts with picryl iodide in acetonitrile, leading to the formation of various products. The reaction mechanism involves nucleophilic attack by the nitrogen atom of the dimethylamino group on the electrophilic carbon of the picryl iodide . Additionally, DMASP has been shown to interact with organic peroxides, resulting in the formation of amine-peroxide complexes, which are important for understanding its reactivity in different environments .

The biological activity of 4-[4-(Dimethylamino)styryl]pyridine derivatives has been explored in various studies. These compounds exhibit dual fluorescence properties when dissolved in aqueous solutions, which can be leveraged for biological imaging applications. The fluorescence characteristics are influenced by the environment and can be utilized to monitor biological processes at the cellular level . Moreover, the potential cytotoxic effects and interactions with biological macromolecules are areas of ongoing research.

The synthesis of 4-[4-(Dimethylamino)styryl]pyridine typically involves the condensation reaction between dimethylaminobenzaldehyde and pyridine derivatives. This method allows for the introduction of the styryl group onto the pyridine ring. Various synthetic routes have been optimized to improve yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance reaction efficiency and reduce environmental impact .

DMASP has several applications due to its unique optical properties. It is primarily used in:

  • Fluorescent Probes: Its dual emission characteristics make it suitable for use as a fluorescent probe in biological imaging.
  • Photonic Devices: The compound is utilized in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
  • Sensors: DMASP can be employed in chemical sensors due to its sensitivity to environmental changes.

Studies on interaction dynamics involving DMASP reveal that it can form complexes with various ions and molecules. For example, its interaction with β-zeolite has been investigated to tailor its emission properties further . Such interactions are essential for enhancing the performance of DMASP in sensor applications and improving its stability under different conditions.

Several compounds exhibit structural similarities to 4-[4-(Dimethylamino)styryl]pyridine, each with unique properties:

Compound NameStructural FeaturesUnique Properties
4-[4-(Diethylamino)styryl]pyridineSimilar dimethylamino group replaced by diethylDifferent solubility characteristics
4-(Aminostyryl)pyridineLacks dimethyl substitutionPotentially different reactivity
4-[4-(Hydroxyphenyl)styryl]pyridineHydroxy group instead of dimethylaminoEnhanced hydrogen bonding capabilities

These compounds are compared based on their functional groups and resultant chemical behavior. The presence of the dimethylamino group in DMASP contributes significantly to its unique photophysical properties and reactivity compared to others.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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